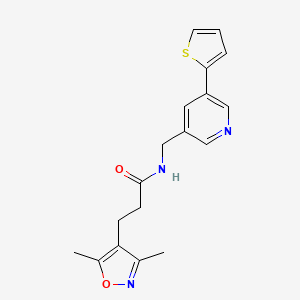

![molecular formula C23H20ClN3O3S2 B2844871 N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1184979-36-9](/img/structure/B2844871.png)

N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

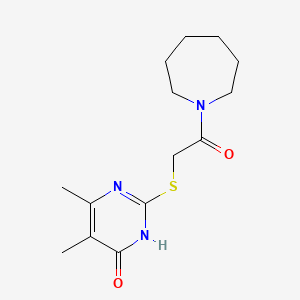

1,3,4-Thiadiazole derivatives are a group of compounds that have gained attention due to their wide biological properties such as antimicrobial, fungicidal, and pharmaceutical applications . They are designed and synthesized using various starting materials .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reactants . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . These reactions often involve the use of hydrazonoyl halides with various reactants .Applications De Recherche Scientifique

Synthesis and Characterization

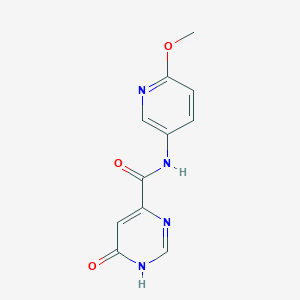

Oxadiazole derivatives are synthesized through various chemical reactions, with their structures confirmed using techniques like NMR, IR, and elemental analysis. These compounds, including those with benzimidazole moieties and similar heterocyclic frameworks, are studied for their chemical properties and potential applications in medicinal chemistry due to their unique structural features (Li Ying-jun, 2012).

Antimicrobial and Antifungal Activities

Compounds with 1,3,4-oxadiazole structures demonstrate significant antimicrobial and antifungal activities. These activities are assessed through in vitro studies against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. The synthesis of these compounds often involves derivatization from benzoic acids and evaluation against a panel of microorganisms, indicating their potential as therapeutic agents (Poonam Devi et al., 2022).

Anticancer Properties

Several oxadiazole derivatives exhibit promising anticancer properties. Research focuses on the synthesis and evaluation of these compounds against various cancer cell lines, exploring their potential mechanisms of action and therapeutic applications. The cytotoxic activities of these compounds are characterized, demonstrating their efficacy in inhibiting cancer cell growth and proliferation (R. Nath et al., 2021).

Enzyme Inhibition

Oxadiazole compounds are also investigated for their enzyme inhibitory effects, targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies highlight the potential of such compounds in treating diseases related to enzyme dysfunction, offering insights into their pharmacological applications (S. Z. Siddiqui et al., 2013).

Corrosion Inhibition

Research into the applications of oxadiazole derivatives extends to the field of corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. These studies demonstrate the compounds' effectiveness in forming protective layers on metal surfaces, reducing corrosion rates through physicochemical interactions (P. Ammal et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3S2/c1-3-27-22(29)21-17(12-19(32-21)14-7-5-4-6-8-14)26-23(27)31-13-20(28)25-16-11-15(24)9-10-18(16)30-2/h4-12H,3,13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNQIVIZOJUTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)

![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)